molecular formula C9H9N3O B12831606 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one

Cat. No.: B12831606
M. Wt: 175.19 g/mol
InChI Key: LNSMVFVGOUXYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one typically involves the condensation of aminopyrazole with β-enaminone derivatives. This reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the β-enaminone . The reaction conditions often include microwave irradiation to enhance the yield and reduce the reaction time . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to bind to these enzymes and inhibit their activity leads to the suppression of cancer cell growth.

Comparison with Similar Compounds

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one is unique compared to other similar compounds due to its specific structural features and photophysical properties. Similar compounds include:

These compounds share the pyrazolo-pyrimidine core but differ in their substituents and specific applications.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6-3-9-10-4-8(7(2)13)5-12(9)11-6/h3-5H,1-2H3

InChI Key

LNSMVFVGOUXYQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.